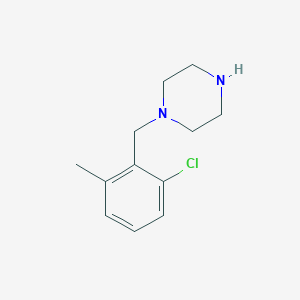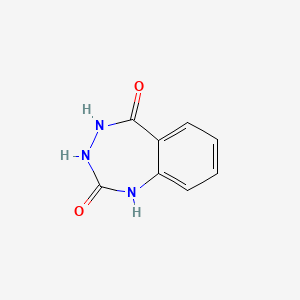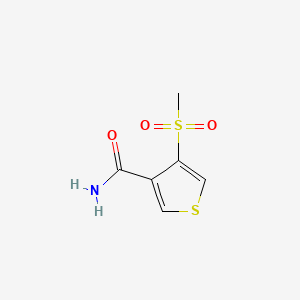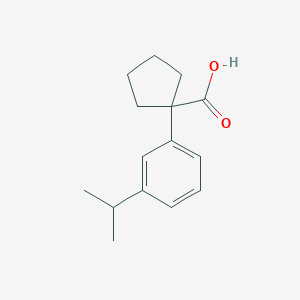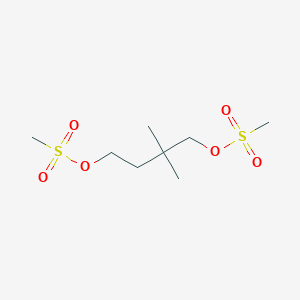![molecular formula C21H29N3O B13577800 1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AP4P , combines an adamantane moiety (a rigid, cage-like structure) with a piperazine ring and a pyridine group. Its chemical formula is C₁₉H₂₄N₂O, and its systematic name reflects its substituents.
準備方法
a. Synthetic Routes
Adamantane Derivatization: The synthesis typically starts with adamantane, which undergoes carbonylation to form the adamantane-1-carbonyl group.
Piperazine Attachment: The piperazine ring is introduced via nucleophilic substitution or reductive amination. For example, reaction of adamantane-1-carbonyl chloride with piperazine yields AP4P.
Pyridine Substitution: The pyridine-4-yl group is added using pyridine itself or a pyridine derivative.
b. Reaction Conditions
Carbonylation: Requires a strong acid catalyst (e.g., HCl) and high temperature.
Nucleophilic Substitution: Typically performed in polar solvents (e.g., DMF) with a base (e.g., NaOH).
Reductive Amination: Involves reducing agents (e.g., NaBH₃CN) in alcohol solvents.
Pyridine Substitution: Reaction with pyridine or its derivatives under mild conditions.
c. Industrial Production
- AP4P is synthesized on a larger scale using optimized conditions, often involving continuous flow reactors or batch processes.
化学反応の分析
Oxidation: AP4P can be oxidized to its corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the amine form.
Substitution: The pyridine and piperazine moieties are susceptible to substitution reactions.
Common Reagents: Examples include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives of AP4P with modified functional groups.
科学的研究の応用
Medicine: AP4P exhibits potential as an antiviral, antitumor, and anti-inflammatory agent.
Neuroscience: It interacts with neurotransmitter receptors, affecting neuronal signaling.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Its derivatives find applications in drug discovery and materials science.
作用機序
Targets: AP4P may interact with GPCRs, ion channels, or enzymes.
Pathways: It modulates signaling pathways related to inflammation, cell growth, and neurotransmission.
類似化合物との比較
Uniqueness: AP4P’s adamantane-piperazine-pyridine combination sets it apart.
Similar Compounds: Related compounds include adamantane derivatives, piperazines, and pyridines.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C21H29N3O |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
1-adamantyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H29N3O/c25-20(21-12-17-9-18(13-21)11-19(10-17)14-21)24-7-5-23(6-8-24)15-16-1-3-22-4-2-16/h1-4,17-19H,5-15H2 |
InChIキー |
IXIHIHLSEUQMIB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)

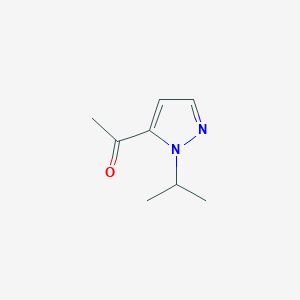


![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
